molecular formula C18H22N8 B2367196 4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine CAS No. 2380088-17-3

4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2367196
CAS No.: 2380088-17-3
M. Wt: 350.43
InChI Key: PNJARJRXPWYBJJ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a piperazine ring and a cyclobutylpyrimidine moiety. The presence of these functional groups endows the compound with diverse biological activities, making it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as protein kinases. The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclobutyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies.

Properties

IUPAC Name

7-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-13-9-17(26-18(23-13)21-12-22-26)25-7-5-24(6-8-25)16-10-15(19-11-20-16)14-3-2-4-14/h9-12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJARJRXPWYBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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